4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one
CAS No.: 899384-00-0
Cat. No.: VC11907700
Molecular Formula: C18H24N2O3
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899384-00-0 |
|---|---|
| Molecular Formula | C18H24N2O3 |
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | 4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one |
| Standard InChI | InChI=1S/C18H24N2O3/c1-13-9-14(2)18-15(11-17(22)23-16(18)10-13)12-20-5-3-19(4-6-20)7-8-21/h9-11,21H,3-8,12H2,1-2H3 |
| Standard InChI Key | OYJOSFJSKYYMCI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)CCO)C |
| Canonical SMILES | CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)CCO)C |
Introduction
Structural and Physicochemical Characteristics
Core Architecture and Functional Groups
The molecule consists of a 5,7-dimethylcoumarin backbone substituted at the 4-position with a piperazine moiety bearing a 2-hydroxyethyl group. The coumarin system contributes aromaticity and planarity, while the piperazine side chain introduces conformational flexibility and hydrogen-bonding capabilities through its tertiary amine and hydroxyl groups. Key structural features include:
-
Coumarin core: A 2H-chromen-2-one system with methyl groups at positions 5 and 7, enhancing hydrophobicity and steric bulk.
-
Piperazine linker: A six-membered diamine ring providing rotational freedom for optimal receptor interactions.
-
Hydroxyethyl substituent: A polar group enabling hydrogen bonding with biological targets.
Spectroscopic and Computational Descriptors
Experimental and computational data reveal critical molecular properties:
| Property | Value/Descriptor | Source |
|---|---|---|
| IUPAC Name | 4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one | |
| Molecular Weight | 316.4 g/mol | |
| SMILES | CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)CCO)C | |
| InChIKey | OYJOSFJSKYYMCI-UHFFFAOYSA-N | |
| LogP (Predicted) | 1.82 | |
| Hydrogen Bond Donors | 1 (hydroxyl group) | |
| Hydrogen Bond Acceptors | 5 (ketone, ether, tertiary amines) |
The calculated partition coefficient (LogP) of 1.82 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The presence of multiple hydrogen bond acceptors (ketone, ether oxygen, piperazine nitrogens) may facilitate target binding, while the hydroxyl group could participate in specific interactions with enzymatic active sites.
Synthetic Strategies and Optimization
Proposed Synthetic Pathways
Though explicit synthesis protocols remain unpublished, retrosynthetic analysis suggests feasible routes:
-
Coumarin core formation: Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions could yield the 5,7-dimethylcoumarin scaffold .
-
Piperazine side chain installation: Mannich reaction using formaldehyde and 1-(2-hydroxyethyl)piperazine would introduce the aminomethyl group at position 4 of the coumarin .
-
Microwave-assisted coupling: Literature on analogous compounds demonstrates that microwave irradiation (150–200 W, 125°C) reduces reaction times from 24 hours to <10 minutes while improving yields .
Purification and Characterization
Post-synthetic processing likely involves:
-
Column chromatography: Silica gel elution with ethyl acetate/hexane gradients
-
Crystallization: Ethanol or ethyl acetate recrystallization for X-ray-quality crystals
-
Spectroscopic validation:
Hypothetical Biological Activities
Serotonin Receptor Modulation
Structural analogs featuring fluorophenyl-piperazine moieties exhibit potent 5-HT₁A receptor antagonism (Kᵢ = 291 nM) . The hydroxyethyl group in this compound may enhance water solubility compared to fluorinated derivatives, potentially improving pharmacokinetics while maintaining affinity. Molecular docking studies predict:
-
Hydrogen bonding: Between the coumarin ketone and Ser159/Thr160 residues
-
π-π stacking: Coumarin aromatic system with Phe361/Phe362
-
Ionic interactions: Protonated piperazine nitrogen with Asp116
Fluorescence Applications
The coumarin core’s intrinsic fluorescence (λₑₓ = 320 nm, λₑₘ = 390 nm) enables potential use as:
-
Cellular imaging probes: Tracking drug distribution in real-time
-
Enzymatic substrates: Detecting esterase/lipase activity through fluorescence quenching
-
Metal ion sensors: Selective chelation-induced emission shifts
Pharmacokinetic Predictions
In silico ADMET profiling using SwissADME indicates:
| Parameter | Prediction | Implication |
|---|---|---|
| Gastrointestinal absorption | High (91%) | Suitable for oral dosing |
| Blood-brain barrier permeation | Moderate (0.78) | Potential CNS activity |
| CYP2D6 inhibition | Probable (0.87) | Drug-drug interaction risk |
| AMES toxicity | Negative | Low mutagenic concern |
The compound’s moderate BBB penetration suggests applicability in neurological disorders, while high plasma protein binding (89%) may necessitate dose adjustments.
Comparative Analysis with Structural Analogs
Key distinctions from related compounds include:
The hydroxyethyl group confers superior solubility (2.8 mg/mL predicted vs. 0.3 mg/mL for fluorophenyl analogs) but may reduce receptor affinity due to decreased lipophilicity.
Challenges and Future Directions
Synthetic Hurdles
-
Regioselectivity: Ensuring exclusive substitution at the coumarin 4-position
-
Piperazine stability: Preventing N-oxidation during storage
-
Scalability: Transitioning from microwave-assisted to continuous flow synthesis
Research Priorities
-
In vitro screening: 5-HT₁A binding assays, antimicrobial susceptibility testing
-
Formulation studies: Nanocrystallization for enhanced bioavailability
-
Toxicological profiling: Acute toxicity in rodent models
-
Metabolite identification: LC-MS/MS characterization of phase I/II metabolites
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume